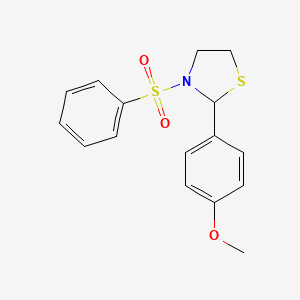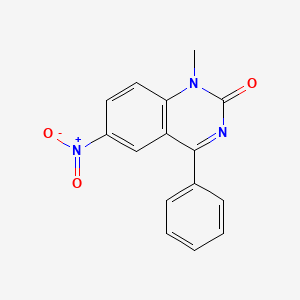![molecular formula C13H15ClN4S B5007657 N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea, also known as CPIPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPIPT is a thiourea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea is not fully understood, but it is believed to involve the modulation of ion channels. This compound has been shown to bind to the intracellular side of the TRPV1 channel, leading to a reduction in channel activity. This results in a decrease in calcium influx and a subsequent reduction in neurotransmitter release. This compound has also been shown to modulate the activity of other ion channels, including TRPV3 and TRPA1, through a similar mechanism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of ion channels, reduction of inflammation, and analgesic properties. This compound has been shown to reduce the release of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. Additionally, this compound has been shown to exhibit analgesic properties in animal models of pain, suggesting its potential use in the treatment of chronic pain conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea for use in lab experiments is its specificity for ion channels. This compound has been shown to modulate the activity of specific ion channels, making it a useful tool for studying the physiological effects of these channels. Additionally, this compound has been shown to exhibit low toxicity in animal models, making it a safe compound for use in experimental settings.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in some experimental settings, and may require the use of organic solvents or other methods to improve solubility. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental contexts.
Future Directions
There are a number of potential future directions for research on N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea. One area of interest is the development of more potent and selective modulators of ion channels. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different ion channels. Finally, there is potential for the development of novel therapeutics based on the structure of this compound, which may exhibit improved efficacy and reduced side effects compared to current treatments.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 3-chlorophenyl isothiocyanate. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for use in experimental research.
Scientific Research Applications
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea has been the subject of a significant amount of scientific research due to its potential therapeutic applications. One of the primary areas of interest has been its potential use as a modulator of ion channels. This compound has been shown to modulate the activity of a variety of ion channels, including TRPV1, TRPV3, and TRPA1. This makes it a promising candidate for use in the treatment of a range of conditions, including pain, inflammation, and itch.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-3-1-4-12(9-11)17-13(19)16-5-2-7-18-8-6-15-10-18/h1,3-4,6,8-10H,2,5,7H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRUWUWZFXTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5007576.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5007580.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)

![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5007592.png)
![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)
![(3R)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5007605.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5007643.png)
![1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5007649.png)
![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5007665.png)